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Compound of Interest

Compound Name: INY-05-040

Cat. No.: B12371434 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the discovery, mechanism of action, and preclinical

development of INY-05-040, a potent and selective second-generation degrader of the

serine/threonine kinase AKT. It summarizes key quantitative data, outlines experimental

methodologies, and provides visual representations of its mechanism and development

workflow.

Introduction: The Rationale for an AKT Degrader
The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell

metabolism, proliferation, and survival.[1] Its aberrant activation is a hallmark of numerous

human cancers, making AKT a prime therapeutic target.[1][2] While several small-molecule

AKT inhibitors have been developed, they have yet to be approved for cancer treatment and

are often cytostatic rather than cytotoxic.[1] Targeted protein degradation has emerged as a

powerful alternative therapeutic strategy. This approach utilizes heterobifunctional degraders to

hijack the cell's ubiquitin-proteasome system to specifically eliminate target proteins.

Building on a first-generation pan-AKT degrader, INY-03-041, which conjugated the AKT

inhibitor GDC-0068 to a Cereblon (CRBN) E3 ligase recruiter, researchers developed INY-05-
040 to achieve more rapid and potent AKT degradation.[1][3][4] INY-05-040 is an improved

degrader that links GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand via a ten-

hydrocarbon linker.[1][3] This second-generation compound has demonstrated superior
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potency and a distinct cellular response compared to both its predecessor and catalytic AKT

inhibition.[1][2]

Structure and Mechanism of Action
INY-05-040 is a heterobifunctional molecule designed to induce the ubiquitination and

subsequent proteasomal degradation of all three AKT isoforms.

Warhead: It uses the ATP-competitive pan-AKT inhibitor GDC-0068 to selectively bind to

AKT1, AKT2, and AKT3.[1][4]

E3 Ligase Recruiter: It incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin

ligase.[1][3]

Linker: A ten-hydrocarbon linker connects the warhead and the VHL ligand, optimizing the

formation of a ternary complex between AKT, INY-05-040, and the VHL E3 ligase complex.[1]

[3]

By inducing this proximity, INY-05-040 facilitates the transfer of ubiquitin to AKT, marking it for

destruction by the proteasome. This degradation leads to a rapid (<5 hours) and sustained

suppression of downstream signaling, a key advantage over transient catalytic inhibition.[1][3] A

matched negative control compound, INY-05-040-Neg, was also developed using a

diastereoisomer of the VHL ligand with substantially reduced binding activity, confirming the

VHL-dependent mechanism.[1]
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Caption: Structure and mechanism of INY-05-040-induced AKT degradation.

Quantitative Data Summary
INY-05-040 has demonstrated superior potency compared to the first-generation degrader INY-

03-041 and the catalytic inhibitor GDC-0068 across various cancer cell lines.

Table 1: Comparative Growth Inhibition
Data from a screen of 288 cancer cell lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12371434?utm_src=pdf-body-img
https://www.benchchem.com/product/b12371434?utm_src=pdf-body
https://www.benchchem.com/product/b12371434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target/Mechanism Median GI50adj (µM)

INY-05-040 AKT Degrader (VHL-based) 1.1[3][5]

INY-03-041 AKT Degrader (CRBN-based) 3.1[3][5]

GDC-0068 Catalytic AKT Inhibitor > 10[3][5]

Table 2: Cellular Potency and Transcriptional Impact in
T47D Breast Cancer Cells

Metric INY-05-040 GDC-0068

Concentration for Signaling

Suppression
50-100 nM[1][3] >500 nM[1][3]

Differentially Expressed

Transcripts (10h)
1394 (768 up, 626 down)[1][3] 543 (300 up, 243 down)[1][3]

Sustained Signaling

Suppression (Post-Washout)
Yes (≥72h)[1][3] No[1][3]

Concentration required for

comparable suppression of

downstream signaling (p-

PRAS40, p-S6) at 24 hours.

Signaling Pathway Modulation
The primary effect of INY-05-040 is the potent degradation of AKT, leading to the sustained

inhibition of its downstream effectors, such as PRAS40 and S6, which are crucial for cell

growth and proliferation.[1][3] A key discovery from multiomic profiling is that the enhanced

efficacy of INY-05-040 is associated with a degrader-selective phenotype: the potent induction

of the stress-activated MAPK/JNK signaling pathway.[2][5][6] This contrasts with the weaker

stress response elicited by catalytic AKT inhibition alone and is linked to a cytotoxic, rather than

cytostatic, outcome in sensitive breast cancer cells.[1]
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Caption: Signaling pathways affected by INY-05-040.

Experimental Protocols
The characterization of INY-05-040 involved a series of biochemical, cellular, and in vivo

assays.

Cell Proliferation and Viability Assays
Proliferation Assay (CellTiter-Glo®):

Plate cells (e.g., T47D, BT-474) in 384-well plates at a density of 250 cells per well.[5]

After 24 hours, treat cells with a range of concentrations of INY-05-040, GDC-0068, or

other comparators.[5]

Incubate for 72 hours.[5]
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Assess cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay

(Promega) according to the manufacturer's protocol.[5]

Determine EC50 values using nonlinear regression curve fitting (e.g., in GraphPad Prism).

[5]

Cell Death Assay (CellTox™ Green):

Plate cells in 96-well plates.[5]

Treat cells with compounds as required for the experiment.

Add CellTox™ Green Dye (1:1000 dilution) to the wells.[5]

Measure fluorescence to quantify cell death according to the manufacturer's protocol.[5]

Western Blotting for Protein Levels and Signaling
Culture cells (e.g., T47D) and treat with specified concentrations of INY-05-040, INY-05-040-

Neg, or GDC-0068 for the indicated times (e.g., 5, 24, or 72 hours).

Lyse cells in an appropriate buffer containing protease and phosphatase inhibitors.

Quantify protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with primary antibodies against total AKT, phospho-PRAS40

(Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., β-actin).

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an

enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
Establish xenografts by implanting human breast cancer cells (e.g., BT-474C) into

immunocompromised mice.
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Once tumors reach a specified volume, randomize mice into treatment groups (e.g., vehicle,

GDC-0068, INY-05-040).

Administer compounds for a defined period (e.g., 4 days).[1]

At the end of the treatment period, harvest tumors for pharmacodynamic analysis.

Prepare tumor lysates and analyze protein levels of pan-AKT, p-PRAS40, and p-S6 by

Western blotting as described above.[1]

Experimental Workflow Visualization
The preclinical evaluation of INY-05-040 followed a logical progression from initial design to in

vivo validation.
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Caption: Preclinical development workflow for INY-05-040.

Conclusion and Future Directions
INY-05-040 is a potent, second-generation AKT degrader that outperforms catalytic AKT

inhibition in preclinical cancer models.[1][2] Its development highlights the advantages of

targeted protein degradation, including sustained pathway inhibition and the potential for

enhanced, cytotoxic cellular responses.[1] The discovery that INY-05-040's efficacy is linked to

the induction of the JNK stress MAPK pathway provides a novel mechanistic insight and

suggests that low basal JNK signaling could serve as a biomarker for sensitivity to AKT
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degradation.[2][7] These findings establish INY-05-040 as a powerful pharmacological tool and

a promising therapeutic candidate for cancers with aberrant AKT signaling. Further studies are

needed to explore its clinical potential and the broader applicability of leveraging degrader-

selective responses for therapeutic benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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